Cas no 197237-27-7 (2-amino-4-oxopentanoic acid hydrochloride)

2-amino-4-oxopentanoic acid hydrochloride is a key intermediate in organic synthesis, offering a versatile building block for pharmaceuticals and fine chemicals. Its precise structure and purity make it ideal for applications requiring high specificity and accuracy. The hydrochloride salt form enhances solubility, facilitating synthesis processes.
2-amino-4-oxopentanoic acid hydrochloride structure
197237-27-7 structure
Product name:2-amino-4-oxopentanoic acid hydrochloride
CAS No:197237-27-7
MF:C5H10ClNO3
MW:167.590800762177
CID:3871263
PubChem ID:71757210

2-amino-4-oxopentanoic acid hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Norvaline, 4-oxo-, hydrochloride
    • 2-amino-4-oxopentanoic acid hydrochloride
    • XHA23727
    • 2-amino-4-oxopentanoic acid;hydrochloride
    • Z2306603556
    • EN300-117761
    • 837-484-5
    • 2-amino-4-oxopentanoicacidhydrochloride
    • aminolevulinate hydrochloride
    • SCHEMBL376814
    • MFCD19203616
    • 197237-27-7
    • AKOS024254461
    • Inchi: InChI=1S/C5H9NO3.ClH/c1-3(7)2-4(6)5(8)9;/h4H,2,6H2,1H3,(H,8,9);1H
    • InChI Key: BYAFJYYQCWOTAX-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 167.0349209Da
  • Monoisotopic Mass: 167.0349209Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 132
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 80.4Ų

2-amino-4-oxopentanoic acid hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-117761-0.05g
2-amino-4-oxopentanoic acid hydrochloride
197237-27-7 95%
0.05g
$229.0 2023-11-13
Enamine
EN300-117761-5.0g
2-amino-4-oxopentanoic acid hydrochloride
197237-27-7 95%
5.0g
$2858.0 2023-02-18
Chemenu
CM435467-1g
2-amino-4-oxopentanoic acid hydrochloride
197237-27-7 95%+
1g
$926 2023-01-31
Enamine
EN300-117761-1.0g
2-amino-4-oxopentanoic acid hydrochloride
197237-27-7 95%
1.0g
$986.0 2023-02-18
Enamine
EN300-117761-1g
2-amino-4-oxopentanoic acid hydrochloride
197237-27-7 95%
1g
$986.0 2023-11-13
TRC
A237270-100mg
2-amino-4-oxopentanoic acid hydrochloride
197237-27-7
100mg
$ 295.00 2022-06-08
Enamine
EN300-117761-50mg
2-amino-4-oxopentanoic acid hydrochloride
197237-27-7 95.0%
50mg
$229.0 2023-10-03
Aaron
AR00VVPS-500mg
2-amino-4-oxopentanoic acid hydrochloride
197237-27-7 95%
500mg
$808.00 2025-02-28
A2B Chem LLC
AO86340-50mg
2-amino-4-oxopentanoic acid hydrochloride
197237-27-7 95%
50mg
$277.00 2024-04-20
Enamine
EN300-117761-250mg
2-amino-4-oxopentanoic acid hydrochloride
197237-27-7 95.0%
250mg
$487.0 2023-10-03

Additional information on 2-amino-4-oxopentanoic acid hydrochloride

Professional Introduction to 2-amino-4-oxopentanoic acid hydrochloride (CAS No. 197237-27-7)

2-amino-4-oxopentanoic acid hydrochloride, with the chemical formula C6H12N2O3·HCl, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This zwitterionic derivative of pentanoic acid has garnered attention due to its unique structural and functional properties, making it a valuable intermediate in synthetic biology and drug development. The hydrochloride salt form enhances its solubility in aqueous systems, facilitating its application in various biochemical assays and therapeutic formulations.

The compound’s structure consists of a five-carbon chain with an amino group at the second carbon and a ketone group at the fourth carbon. This arrangement imparts both basic and acidic characteristics, allowing it to participate in multiple types of chemical reactions. The presence of the hydrochloride moiety further modulates its reactivity, making it particularly useful in medicinal chemistry for designing peptidomimetics and enzyme inhibitors.

In recent years, 2-amino-4-oxopentanoic acid hydrochloride has been extensively studied for its potential applications in the development of novel antibiotics and antiviral agents. Its ability to mimic natural amino acids has led researchers to explore its role in creating synthetic peptides with enhanced stability and bioavailability. For instance, studies have demonstrated its utility in constructing cyclic peptides that exhibit potent activity against bacterial proteases, offering a promising approach to combat antibiotic-resistant strains.

The compound’s significance extends to the field of metabolic engineering. Researchers have utilized 2-amino-4-oxopentanoic acid hydrochloride as a building block in the biosynthesis of non-proteinogenic amino acids. These modified amino acids can be incorporated into proteins to alter their structural and functional properties, leading to advancements in protein design and engineering. Such modifications have potential implications in therapeutic proteins, where specific functionalities are required for optimal biological activity.

Recent breakthroughs in computational chemistry have further highlighted the importance of 2-amino-4-oxopentanoic acid hydrochloride. Molecular modeling studies have revealed its high binding affinity for various enzyme active sites, suggesting its suitability as a scaffold for drug discovery. By leveraging computational methods, scientists can rapidly screen large libraries of derivatives to identify compounds with improved pharmacokinetic profiles. This approach has accelerated the discovery of novel therapeutic agents targeting complex diseases.

The pharmaceutical industry has also shown interest in 2-amino-4-oxopentanoic acid hydrochloride for its potential as a chiral auxiliary in asymmetric synthesis. Chiral drugs are essential for achieving enantiomeric purity, which is critical for their efficacy and safety. The compound’s ability to induce stereochemical control during peptide synthesis has opened new avenues for producing enantiomerically pure pharmaceuticals with minimal side effects.

In addition to its synthetic applications, 2-amino-4-oxopentanoic acid hydrochloride has been investigated for its role in cellular signaling pathways. Studies suggest that derivatives of this compound can modulate the activity of certain enzymes involved in inflammation and oxidative stress responses. This finding has sparked interest in exploring its potential as an anti-inflammatory agent or a protector against oxidative damage-related diseases.

The biodegradability and environmental compatibility of 2-amino-4-oxopentanoic acid hydrochloride make it an attractive candidate for green chemistry initiatives. Unlike many synthetic compounds that persist in the environment, this derivative undergoes controlled degradation under physiological conditions, minimizing ecological impact. Such properties are increasingly important as industries strive to develop sustainable chemical solutions.

Future research directions may focus on expanding the applications of 2-amino-4-oxopentanoic acid hydrochloride in nanotechnology and material science. Its unique physicochemical properties could make it useful in designing smart materials with tunable functionalities, such as pH-sensitive drug delivery systems or biosensors. By integrating this compound into advanced materials, scientists may unlock new possibilities for precision medicine and diagnostics.

In conclusion, 2-amino-4-oxopentanoic acid hydrochloride (CAS No. 197237-27-7) represents a versatile and multifaceted compound with broad applications across pharmaceuticals, biotechnology, and materials science. Its structural features, coupled with recent advancements in synthetic methodologies and computational techniques, position it as a cornerstone molecule in modern chemical research. As scientific understanding continues to evolve, the potential uses of this compound are likely to expand even further, driving innovation across multiple disciplines.

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